2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine
CAS No.: 1402545-53-2
Cat. No.: VC2732669
Molecular Formula: C10H4ClF3N2
Molecular Weight: 244.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1402545-53-2 |
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Molecular Formula | C10H4ClF3N2 |
Molecular Weight | 244.6 g/mol |
IUPAC Name | 2-chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine |
Standard InChI | InChI=1S/C10H4ClF3N2/c11-10-15-4-8(14)9(16-10)6-2-1-5(12)3-7(6)13/h1-4H |
Standard InChI Key | LGZVOFHGAXBZGO-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)F)C2=NC(=NC=C2F)Cl |
Canonical SMILES | C1=CC(=C(C=C1F)F)C2=NC(=NC=C2F)Cl |
Introduction
Chemical Identity and Structural Characteristics
2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine is a halogenated pyrimidine derivative with multiple functionalities incorporated into its molecular structure. This compound belongs to the broader class of pyrimidines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring system.
Basic Identification
The compound is identified by the following chemical parameters:
Parameter | Value |
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Chemical Name | 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine |
CAS Number | 1402545-53-2 |
Molecular Formula | C₁₀H₄ClF₃N₂ |
Molecular Weight | 244.6 g/mol |
Chemical Classification | Halogenated pyrimidine derivative |
The compound features a chlorine atom at the C-2 position, a 2,4-difluorophenyl group at the C-4 position, and a fluorine atom at the C-5 position of the pyrimidine ring. This specific substitution pattern contributes to its unique chemical properties and potential applications in various fields.
Structural Features
The molecular structure of 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine comprises two main components:
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A pyrimidine ring core with three halogen substituents (chlorine at C-2, fluorine at C-5)
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A 2,4-difluorophenyl group attached at the C-4 position of the pyrimidine ring
This arrangement of substituents creates a molecule with multiple reactive sites and specific electronic properties. The presence of three different fluorine atoms and one chlorine atom gives the compound distinct characteristics regarding lipophilicity, metabolic stability, and binding potential with biological targets.
Physical and Chemical Properties
Physical State and Appearance
While specific information about the physical appearance of 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine is limited in the available literature, related halogenated pyrimidines typically exist as crystalline solids or liquids at room temperature. For instance, the structurally similar 2-Chloro-5-fluoropyrimidine appears as a colorless to light yellow liquid . Based on structural similarities, 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine would likely present as a crystalline solid with a relatively low melting point due to its molecular weight and halogen content.
Chemical Reactivity
The reactivity of 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine is primarily determined by the electronic effects of its halogen substituents on the pyrimidine ring. Several key characteristics can be inferred:
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The chlorine at position 2 provides a reactive site for nucleophilic aromatic substitution reactions, allowing for further functionalization
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The fluorine atoms contribute to increased metabolic stability and enhanced lipophilicity
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The combination of electron-withdrawing halogens creates a polarized molecule with specific reactivity patterns
The compound would be expected to undergo typical reactions of halogenated heterocycles, including:
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Nucleophilic aromatic substitution (particularly at the C-2 position)
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Metal-catalyzed cross-coupling reactions for further functionalization
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Halogen-lithium exchange reactions for introducing additional functional groups
Synthesis and Production Methods
Synthetic Considerations
The synthesis of 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine requires careful control of reaction conditions to ensure:
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Selective substitution at the desired position
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Preservation of the halogen substituents
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Optimization of yield and purity
Potential synthetic challenges include:
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Regioselectivity in the coupling reaction
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Potential for side reactions due to multiple reactive sites
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Purification of the final product
A comparative analysis of synthetic approaches for related compounds can provide insights into optimal conditions:
Applications in Medicinal Chemistry
Structure-Activity Relationships
The specific substitution pattern in 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine can influence its biological activity and medicinal chemistry applications. Research on related compounds indicates that:
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Halogen substitution on the pyrimidine ring can enhance binding affinity to specific protein targets
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The fluorine atoms can improve metabolic stability and membrane permeability
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The chlorine at position 2 provides a reactive site for further derivatization to create diverse compound libraries
A comparison with the SAR studies of N2,N4-disubstituted pyrimidine-2,4-diamines reveals that "the variation in substitution patterns (e.g. type, position and number of substituents) did lead to a slight fluctuation in the inhibitory activity." This suggests that the specific halogen substitution pattern in 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine could be optimized for targeting specific biological activities.
Comparison with Related Compounds
Structural Analogs
Comparing 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine with structurally related compounds reveals important similarities and differences:
Functional Comparisons
The different substitution patterns in these related compounds lead to variations in their chemical properties and potential applications:
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The presence of the 2,4-difluorophenyl group in 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine likely enhances its lipophilicity compared to simpler halogenated pyrimidines
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The reactivity at the C-2 position (chlorine substitution) is a common feature across these compounds, allowing for similar derivatization strategies
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The fluorine at C-5 is preserved across multiple analogs, suggesting its importance for specific applications or properties
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